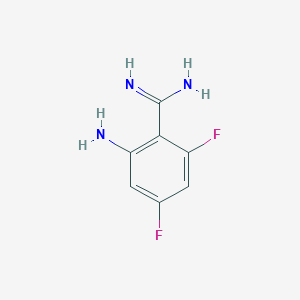

2-Amino-4,6-difluorobenzimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7F2N3 |

|---|---|

Molecular Weight |

171.15 g/mol |

IUPAC Name |

2-amino-4,6-difluorobenzenecarboximidamide |

InChI |

InChI=1S/C7H7F2N3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H3,11,12) |

InChI Key |

IOMYSNILUFHQRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=N)N)F)F |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 Amino 4,6 Difluorobenzimidamide and Analogous Structures

Methodologies for Benzimidamide Core Construction

The construction of the benzimidamide core is a critical step in the synthesis of the target molecule. Various methodologies can be employed, drawing inspiration from established heterocyclic chemistry.

Ring Closure Condensation Approaches

A prominent strategy for forming the benzimidamide ring involves ring closure condensation reactions. This approach often draws parallels from the well-established synthesis of pyrimidines using guanidine (B92328) derivatives. scholarsresearchlibrary.comkyushu-u.ac.jp In a similar vein, the reaction of an appropriately substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative can lead to the formation of the benzimidazole (B57391) ring. adichemistry.commdpi.com The Phillips condensation, for instance, involves the reaction of ortho-phenylenediamines with organic acids in the presence of dilute mineral acids to yield benzimidazoles. adichemistry.com This method is particularly advantageous as it can often proceed at lower temperatures with good yields, especially with aliphatic acids. adichemistry.com

Another related approach is the reaction of o-phenylenediamines with aldehydes, a process known as the Phillips–Ladenburg reaction. rsc.org Although classical versions of these reactions can require high temperatures and sometimes result in low yields, modern modifications have improved their efficiency. rsc.org Furthermore, the use of amidines as building blocks for benzimidazole synthesis has gained traction. This can involve the intramolecular N-arylation of an o-halophenyl amidine, often catalyzed by copper or palladium. sci-hub.se

The synthesis of pyrimidine (B1678525) derivatives, which shares mechanistic similarities, often involves the condensation of a β-dicarbonyl compound or its equivalent with a compound containing an N-C-N fragment like urea, thiourea, amidine, or guanidine. mdpi.com One-pot multicomponent reactions are particularly efficient, for example, the condensation of an aldehyde, ethyl cyanoacetate, and guanidine nitrate (B79036) can produce pyrimidine derivatives in high yields. scholarsresearchlibrary.com These established methods for pyrimidine and benzimidazole synthesis provide a strong foundation for developing strategies to construct the 2-aminobenzimidamide core.

Strategies for Introducing the Difluoro Substituents onto the Aromatic Moiety

The introduction of fluorine atoms onto an aromatic ring is a key challenge in the synthesis of fluorinated organic molecules. Several methods exist, each with its own advantages and limitations. One common strategy is electrophilic fluorination, where a source of "F+" is used to substitute a hydrogen atom on the aromatic ring. Reagents like Selectfluor are often employed for this purpose. researchgate.netresearchgate.net This method can be effective for a range of aromatic and heteroaromatic compounds. organic-chemistry.org

Another powerful technique is nucleophilic aromatic substitution (SNAr). This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. The fluorine atoms themselves can act as leaving groups in some cases, but more commonly, other halogens or nitro groups are displaced by a fluoride (B91410) source. Late-stage fluorination, which introduces fluorine at a later step in the synthetic sequence, is a valuable strategy for creating analogs of complex molecules. acs.org The PhenoFluor reagent, for example, facilitates a concerted nucleophilic aromatic substitution to form C-F bonds. nih.gov

The strategic placement of fluorine substituents often begins with appropriately fluorinated starting materials. For instance, the synthesis of compounds with a difluoro(methoxy)methyl group can start from corresponding aryl bromides which are then converted to thionoesters and subsequently fluorinated. nuph.edu.ua The choice of fluorination strategy depends heavily on the specific substrate and the desired substitution pattern.

Precursor Design and Synthesis

The successful synthesis of 2-amino-4,6-difluorobenzimidamide relies on the careful design and synthesis of key precursor molecules that already contain the desired fluorine substitution pattern.

Generation of Fluorinated Aromatic Building Blocks

The synthesis of the target compound logically starts from commercially available or readily synthesized fluorinated aromatic compounds. Key precursors such as 4-amino-2,6-difluorobenzonitrile (B1288387) and 2-amino-4,6-difluorobenzoic acid serve as crucial building blocks. nih.govchemimpex.combiosynth.com

The synthesis of 2-amino-4,6-difluorobenzonitrile (B70766) can be challenging. An attempted Sandmeyer cyanation of the diazonium salt derived from 2,4-difluoro-6-nitroaniline (B1293778) unexpectedly leads to the formation of 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide. rsc.orgrsc.org A more successful route involves the reaction of 2,4,6-trifluorobenzonitrile (B12505) with ammonia. rsc.org

Similarly, 2-amino-4,6-difluorobenzoic acid and its isomers are valuable precursors. chemimpex.combiosynth.com For instance, 2-amino-4,5-difluorobenzoic acid can be synthesized from 4,5-difluoro-2-nitrobenzoic acid via catalytic hydrogenation. chemicalbook.com The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid has been achieved from 4-chloro-3,5-difluorobenzonitrile (B168964) through a sequence of nitration, reduction, diazotization, and chlorination. researchgate.net These examples highlight the importance of having reliable synthetic routes to these key fluorinated aromatic building blocks.

Selective Functionalization and Derivatization of Intermediates

Once the fluorinated aromatic core is in place, selective functionalization is necessary to introduce the remaining functionalities. This can involve a variety of chemical transformations. For example, the amino group of a precursor like 4-amino-2,6-difluorobenzonitrile can be protected before further reactions are carried out. The nitrile group can then be converted to the benzimidamide moiety.

Late-stage functionalization techniques are particularly powerful for creating a library of analogs from a common intermediate. acs.org This can involve C-H activation and subsequent functionalization. For instance, the combination of C-H bond fluorination and nucleophilic aromatic substitution has been used to shorten the synthesis of complex molecules. acs.org The presence of fluorine atoms on the aromatic ring can influence the reactivity and regioselectivity of these functionalization reactions. For example, the electronegativity of fluorine can make adjacent aromatic protons more acidic. jmu.edu

The development of robust and selective functionalization methods is crucial for the efficient synthesis of the target compound and its derivatives. The choice of reagents and reaction conditions must be carefully optimized to achieve the desired transformation without affecting the existing functional groups, particularly the sensitive fluorine substituents.

Reaction Condition Optimization and Process Intensification

Optimizing reaction conditions is paramount for achieving high yields, purity, and efficiency in the synthesis of this compound. This involves a systematic study of various parameters. Furthermore, process intensification strategies can lead to more sustainable and cost-effective manufacturing processes.

A systematic approach to optimization involves screening different solvents, bases, catalysts, and temperatures for each synthetic step. rsc.orgresearchgate.net For instance, in copper-catalyzed reactions for benzimidazole synthesis, the choice of ligand and base can significantly impact the reaction outcome. sci-hub.se Similarly, in pyrimidine synthesis, the catalyst and reaction medium play a crucial role. scholarsresearchlibrary.com

Process intensification aims to develop more efficient and compact chemical processes. blazingprojects.com This can involve the use of flow chemistry, microreactors, and catalytic process intensification. pharmasalmanac.comnumberanalytics.commanetco.be Flow chemistry offers several advantages over traditional batch processing, including better control over reaction parameters, improved safety for hazardous reactions, and often higher yields and selectivities. pharmasalmanac.com Catalytic process intensification focuses on using catalysts to enhance reaction rates and selectivity, thereby reducing energy consumption and waste generation. numberanalytics.com These advanced manufacturing technologies are increasingly being adopted in the pharmaceutical industry to improve the efficiency and sustainability of API production. pharmafeatures.com

Below is a table summarizing key reaction parameters that are typically optimized in the synthesis of heterocyclic compounds like benzimidazoles.

| Parameter | Options | Rationale |

| Solvent | Toluene, DMF, DMSO, Acetonitrile, Alcohols | Influences solubility of reactants, reaction rate, and can affect the reaction pathway. sci-hub.seresearchgate.net |

| Base | K₂CO₃, Cs₂CO₃, Et₃N, DBU | Neutralizes acidic byproducts and can act as a catalyst or influence the reactivity of nucleophiles. sci-hub.senih.gov |

| Catalyst | Copper salts (CuI, Cu₂O), Palladium complexes | Lowers the activation energy of the reaction, enabling transformations under milder conditions. rsc.orgsci-hub.se |

| Temperature | Room Temperature to 150°C | Affects reaction kinetics; higher temperatures can increase reaction rates but may also lead to side products. sci-hub.senih.gov |

| Ligand | DMEDA, various phosphines | Modifies the properties of the metal catalyst, influencing its activity and selectivity. sci-hub.se |

By carefully optimizing these parameters and exploring process intensification strategies, the synthesis of this compound can be made more efficient, scalable, and environmentally friendly.

Catalytic Systems and Solvation Effects

The choice of catalyst and solvent system is paramount in directing the outcome of chemical reactions, influencing reaction rates, yields, and selectivity. In the synthesis of benzimidamide and its analogs, innovative approaches including specialized catalytic systems, ionic liquids, and microwave assistance have proven to be highly effective.

Catalytic Systems and Ionic Liquids

The use of Lewis acids as catalysts is a prominent strategy in the synthesis of related benzimidazole structures, offering a greener alternative to traditional methods. mdpi.com For instance, catalysts like zinc triflate and erbium triflate [Er(OTf)₃] have been shown to be highly efficient, often requiring only small catalytic amounts and leading to high yields in short reaction times. mdpi.comsphinxsai.com

Ionic liquids (ILs) have emerged as remarkable solvents and catalysts in organic synthesis due to their low volatility, high thermal stability, and ability to dissolve a wide range of compounds. ajol.info They are considered green solvents and can significantly enhance reaction efficiency. jsynthchem.comchemmethod.com In the synthesis of benzamidine (B55565) derivatives, ionic liquid-supported nano-metal catalysts have been used to facilitate reactions in a green and efficient manner, with the added benefit of catalyst recyclability. google.com For example, the ionic liquid [bmim][BF₄] has been employed as both a solvent and catalyst in benzimidazole synthesis, increasing yields and allowing for milder reaction conditions. jsynthchem.com Similarly, acidic ionic liquids such as triethylammonium (B8662869) hydrogen sulfate (B86663) have been used to catalyze three-component condensation reactions to produce complex heterocyclic molecules. ajol.info The use of these systems can obviate the need for hazardous organic solvents and expensive metal catalysts. mdpi.comjsynthchem.com

Microwave Assistance

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. This technique can dramatically reduce reaction times from hours to minutes and often improves product yields. chemmethod.compsu.edu In the synthesis of benzimidazole derivatives, microwave irradiation in the presence of a catalyst like Er(OTf)₃ under solvent-free conditions has been reported to produce yields of 91–99% in just 5 minutes. mdpi.com This method avoids the use of hazardous solvents and long reaction times associated with conventional heating. chemmethod.comchemmethod.com Similarly, microwave-assisted synthesis has been successfully applied to produce various 2-amino-pyrimidine derivatives, highlighting its broad applicability for related heterocyclic systems. rsc.orgeurjchem.comnih.govresearchgate.net The combination of microwave heating with simultaneous external cooling, known as Enhanced Microwave Synthesis (EMS), allows for more energy to be introduced at low temperatures, resulting in cleaner reactions and higher yields. psu.edu

Solvent-Dependent Reactions

The solvent can drastically affect the reaction course, and its careful selection is crucial. The synthesis of fluorinated benzamidines has been achieved through solvent evaporation methods using a mix of polar and non-polar solvents like dichloromethane (B109758) and hexane. rsc.org The nature of the solvent can also influence the bonding characteristics of fluorinated compounds. For example, dipolar solvents can interact with and weaken C-F bonds, a factor that could be exploited or needs to be controlled during synthesis. rsc.org

Green solvents, such as polyethylene (B3416737) glycol (PEG400), have been used for the synthesis of benzimidazoles, yielding good results. sphinxsai.comchemmethod.com In some cases, reactions can be performed under solvent-free conditions, which is highly desirable from an environmental and economic standpoint. sphinxsai.comchemmethod.com The study of solvent effects is critical for optimizing reaction conditions; for instance, in the synthesis of benzimidazoles catalyzed by fluorinated phosphoric acid, ethanol (B145695) was found to be the most effective solvent at room temperature, yielding a product in 93% yield in just over two hours. researchgate.net

Interactive Table 1: Effect of Catalytic and Solvent Systems on Analogous Syntheses

| Product Type | Reactants | Catalyst/System | Solvent | Conditions | Yield | Ref. |

|---|---|---|---|---|---|---|

| 1,2-disubstituted benzimidazoles | o-phenylenediamine, aldehyde | Er(OTf)₃ (1%) | Solvent-free | Microwave, 5 min | 91-99% | mdpi.com |

| Benzimidazole derivatives | o-phenylenediamine, benzaldehyde | [bmim][BF₄] | [bmim][BF₄] | 120°C, 3 h | High | jsynthchem.com |

| Benzamidine derivatives | Benzonitrile, hydroxylamine (B1172632) HCl | Ionic liquid-supported Rh(0) | Methanol, Ethanol, etc. | Hydrogenation | High | google.com |

| Benzimidazole derivatives | o-phenylenediamine, benzaldehyde | Fluorophosphoric acid (5 mol%) | Ethanol | Room Temp, 2.2 h | 93% | researchgate.net |

| 2-amino-diarylpyrimidines | Chalcones, guanidine HCl | None specified | DMF | Microwave, 100°C, 5-10 min | High | rsc.org |

Sustainable Synthesis Principles and High-Efficiency Protocols

Adherence to the principles of green chemistry is a driving force in modern synthetic research, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. chemmethod.com High-efficiency protocols like one-pot multi-component reactions are central to achieving these goals.

Green Reagents and Catalysts

The concept of green chemistry encourages the use of environmentally friendly reagents and catalysts. mdpi.com This includes using water as a solvent, which is non-toxic and economical. sphinxsai.comchemmethod.com An intermolecular cyclization to form benzimidazoles has been reported to occur exclusively in water without any additional catalyst, highlighting a highly valuable green method. sphinxsai.comchemmethod.com

The use of reusable catalysts is another cornerstone of sustainable synthesis. mdpi.com Heterogeneous catalysts, such as nano-metal catalysts on ionic liquid supports or metal complexes like K₄[Fe(CN)₆], can be easily separated from the reaction mixture and reused, reducing waste and cost. sphinxsai.comgoogle.com Mild and inexpensive catalysts like ammonium (B1175870) chloride and zinc triflate have also been employed in green synthetic protocols for benzimidazoles. sphinxsai.comchemmethod.com Deep eutectic solvents (DES) represent another class of green reaction media that can also act as reagents, simplifying reaction work-ups and improving yields in a sustainable manner for benzimidazole synthesis. nih.gov

One-Pot Multi-Component Reactions (MCRs)

One-pot multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a final product, are highly efficient and atom-economical. tcichemicals.com This approach avoids the lengthy separation and purification of intermediates, saving time, solvents, and resources. sioc-journal.cn MCRs are powerful tools for creating molecular diversity and have been widely used to synthesize various heterocyclic compounds. tcichemicals.comnih.gov

Interactive Table 2: Examples of High-Efficiency One-Pot Syntheses for Analogous Structures

| Product Class | Components | Catalyst/Conditions | Key Features | Yield | Ref. |

|---|---|---|---|---|---|

| 2-amino-4H-benzo[b]pyrans | Aromatic aldehydes, dimedone, malononitrile | NH₂@SiO₂@Fe₃O₄ catalyst, grinding, room temp | Solvent-free, reusable catalyst | Good to Excellent | nih.gov |

| 2-amino-3-cyanopyridines | Aromatic aldehydes, malononitrile, ketones, ammonium acetate | Na₂CaP₂O₇ catalyst, 80°C | Solvent-free, reusable catalyst | 84-94% | researchgate.net |

| 2-Amino-5-halogenated-N,3-dimethylbenzamides | 2-amino-3-methylbenzoic acid, BTC, methylamine, NCS/NBS/NIS | One-pot, three steps | No intermediate separation, high efficiency | 87-94% | sioc-journal.cn |

| 4-arylidene imidazolin-5-ones | Amino acid esters, isocyanates, α-bromoketones | One-pot MCR | Simple, new MCR | Not specified | nih.gov |

| Polyfunctionalized 2-pyrrolidinones | Aromatic aldehyde, 2-aminobenzothiazole, secondary amine, acetylenedicarboxylate | Four-component reaction, 50-60°C | Convenient, mixed heterocycles | 53-72% | beilstein-journals.org |

Advanced Computational and Theoretical Investigations of 2 Amino 4,6 Difluorobenzimidamide

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. For a novel compound such as 2-Amino-4,6-difluorobenzimidamide, DFT calculations can provide profound insights into its intrinsic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For this compound, DFT calculations would precisely determine the energies of the HOMO and LUMO and the corresponding energy gap. These values are instrumental in predicting its behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Note: This table is for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. uni-muenchen.de It helps in identifying the regions that are rich or deficient in electrons, which in turn predicts the sites for electrophilic and nucleophilic attacks. nih.gov In an MEP map, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while areas with positive potential (colored in blue) are prone to nucleophilic attack. nih.gov For this compound, an MEP map would highlight the electronegative fluorine and nitrogen atoms as potential sites for electrophilic interaction.

Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can also be derived from DFT calculations. irjweb.com These descriptors provide quantitative measures of the molecule's reactivity and stability.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |

| Electrophilicity Index (ω) | μ2 / (2η) | Data not available |

Note: This table is for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Vibrational frequency analysis, performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. ijera.com By calculating the vibrational modes, one can assign the characteristic peaks in the experimental spectra to specific molecular motions, such as stretching, bending, and wagging of bonds. nih.gov This analysis is crucial for the structural confirmation of newly synthesized compounds like this compound. The calculated frequencies are often scaled to achieve better agreement with experimental data. nih.gov

Table 3: Hypothetical Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| N-H Stretch | Data not available | Data not available |

| C-F Stretch | Data not available | Data not available |

| Benzimidazole (B57391) Ring Stretch | Data not available | Data not available |

Note: This table is for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Photophysical Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. mdpi.com It is particularly useful for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions and their corresponding oscillator strengths. nih.gov For this compound, TD-DFT would provide insights into its photophysical characteristics, such as its color and how it interacts with light. scirp.org This is essential for applications in materials science and photochemistry.

Molecular Modeling and Simulation Approaches

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a target molecule, typically a protein (receptor), to form a stable complex. nih.gov This method is fundamental in drug discovery and design. For this compound, molecular docking studies could be employed to predict its binding affinity and interaction mode with various biological targets. rsc.org The results of docking simulations, such as binding energy and the identification of key interacting amino acid residues, can guide the development of this compound as a potential therapeutic agent. rsc.org

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. For a molecule such as this compound, MD simulations would provide detailed insight into its conformational flexibility and dynamic behavior in various environments, such as in solution or when interacting with a biological target.

The process begins by defining a force field, a set of empirical energy functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. This allows for the calculation of forces acting on each atom, and Newton's laws of motion are then used to simulate the dynamic evolution of the system.

Conformational Stability Analysis: To assess conformational stability, a key analysis involves calculating the Root Mean Square Deviation (RMSD) of the molecule's backbone or heavy atoms over the simulation trajectory relative to a starting structure. A stable conformation would be indicated by the RMSD value converging to a plateau, suggesting the molecule is maintaining a consistent average structure.

Another critical measure is the Root Mean Square Fluctuation (RMSF), which quantifies the fluctuation of each individual atom around its average position. Higher RMSF values for specific atoms or functional groups within this compound would indicate regions of higher flexibility. For instance, one might expect the amino group to exhibit more fluctuation compared to the atoms within the rigid benzimidazole ring.

Hypothetical Research Findings: A hypothetical MD simulation of this compound in an aqueous solution might reveal several stable conformations, characterized by different rotational states (rotamers) of the amino and imidamide functional groups. The stability of these conformations would be influenced by the formation of intramolecular hydrogen bonds and interactions with surrounding water molecules. The fluorine atoms would significantly influence the molecule's electrostatic potential surface, affecting its interaction with the solvent.

Hypothetical Data Table: Conformational Analysis from a Simulated 100 ns MD Trajectory

| Metric | Simulated Value | Interpretation for this compound |

|---|---|---|

| Average RMSD | 1.5 Å | Indicates the molecule maintains a stable core structure after an initial equilibration period. |

| Average RMSF (Ring Atoms) | 0.8 Å | Shows the rigidity of the fused benzimidazole ring system. |

| Average RMSF (Amino Group) | 2.1 Å | Suggests higher flexibility and potential for multiple orientations of the exocyclic amino group. |

Free Energy Perturbation (FEP) Simulations for Binding Affinity Predictions

Free Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics used to calculate the difference in binding free energy between two ligands, or between a ligand and a mutated protein. It is a powerful tool in drug discovery for predicting how modifications to a lead compound, such as this compound, would affect its binding affinity to a target protein.

The method relies on creating a non-physical, or "alchemical," transformation pathway that gradually mutates one molecule into another over a series of small, discrete steps (lambda windows). By simulating the system at each of these intermediate stages, the free energy difference between the two end states can be calculated with high accuracy.

To predict the binding affinity of this compound, a thermodynamic cycle is employed. This involves calculating the free energy change of mutating the compound into a known binder (or a non-binder) both in the solvated state and when bound to the protein's active site. The difference between these two free energy changes provides the relative binding free energy (ΔΔG).

Application to this compound: An FEP study could be designed to evaluate the contribution of the fluorine atoms to the binding affinity. In this scenario, simulations would "mutate" this compound into its non-fluorinated analog, 2-Aminobenzimidamide. The resulting ΔΔG would quantify the energetic impact of the two fluorine atoms on the binding interaction. This type of calculation is computationally demanding but can yield predictions with an accuracy often approaching that of experimental methods. A root-mean-square error (RMSE) of less than 1.3 kcal/mol is often considered an acceptable level of accuracy for prospective applications.

Hypothetical Data Table: FEP Simulation Results for Target X

| Perturbation | Predicted ΔΔG (kcal/mol) | Interpretation |

|---|---|---|

| This compound -> 2-Aminobenzimidamide | +1.5 ± 0.3 | The mutation is energetically unfavorable, indicating that the fluorine atoms contribute positively to the binding affinity, likely through favorable interactions with the protein active site. |

These simulations provide invaluable, atom-level insights that can guide the rational design of more potent molecules by predicting the impact of chemical modifications before undertaking costly and time-consuming synthesis.

Strategic Chemical Derivatization and Functional Group Transformations of 2 Amino 4,6 Difluorobenzimidamide

Transformations at the Imidamide Functionality.

The imidamide, or amidine, group is a strong basic moiety and can participate in various chemical transformations, including hydrolysis and cyclization reactions.

Hydrolysis: The imidamide group can be hydrolyzed under acidic or basic conditions to the corresponding amide, 2-amino-4,6-difluorobenzamide. The rate of hydrolysis can be influenced by the pH and temperature of the reaction medium. For example, studies on the hydrolysis of related benzimidazole (B57391) derivatives have shown that the reaction proceeds under aqueous conditions, and the kinetics can be monitored by techniques like HPLC. researchgate.net

Cyclization Reactions: The imidamide functionality is a valuable precursor for the synthesis of various heterocyclic systems. Depending on the reagent used, the imidamide can be cyclized into different ring systems. For example, reaction with α-haloketones can lead to the formation of substituted imidazoles. Benzimidamide derivatives have been shown to react with various reagents to form heterocycles like 1,2,4-triazoles and pyrimidines. grafiati.commdpi.com The reaction of 2-amino-N'-arylbenzimidamides with ninhydrin (B49086) has been shown to produce diazepine, spiro[indene-2,2'-quinazoline], or isoquinolino-quinazoline derivatives depending on the reaction conditions. ccsenet.org These cyclization reactions provide a powerful tool for generating molecular diversity from the 2-amino-4,6-difluorobenzimidamide core.

Table 2: Potential Cyclization Reactions of the Imidamide Group

| Reagent | Resulting Heterocycle | General Conditions | Reference(s) |

|---|---|---|---|

| α-Diketones (e.g., Butanedione) | Quinazolinone derivatives | Reflux in solvent | researchgate.net |

| Isothiocyanates followed by Malononitrile | Polyfunctionalized Pyrimidines | CuBr/Et₃N in DMF, 80°C | mdpi.com |

| N-aryl-2,2,2-trifluoroacetimidoyl chlorides | 1,2,4-Triazole derivatives | Oxidative cyclization with I₂/KI | grafiati.com |

| Ninhydrin | Diazepines or Quinazolines | H₂O or EtOH, with or without acid | ccsenet.org |

Selective Reactions on the Fluorinated Aromatic Ring, including nucleophilic aromatic substitution strategies.

The two fluorine atoms on the aromatic ring are potent electron-withdrawing groups, which activate the ring towards nucleophilic aromatic substitution (SNAr). Fluorine is a good leaving group in SNAr reactions, allowing for its displacement by various nucleophiles.

Nucleophilic Aromatic Substitution (SNAr): The position of the fluorine atoms ortho and para to the activating amino and imidamide groups makes them susceptible to displacement. The reaction of fluorinated anilines with nucleophiles like thiolates has been shown to selectively replace the fluorine atoms. google.com Similarly, SNAr reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with amines and alkoxides proceed under mild conditions, demonstrating the high reactivity of halogenated, nitrogen-containing aromatic systems. acs.org Therefore, it is expected that this compound could react with a range of nucleophiles, such as amines, alkoxides, and thiolates, to afford the corresponding substituted derivatives. The regioselectivity of the substitution would depend on the relative activating/deactivating effects of the amino and imidamide groups and the reaction conditions. Recent advances have also demonstrated the use of photoredox catalysis to enable SNAr on unactivated fluoroarenes. dtu.dk

Table 3: Examples of Nucleophilic Aromatic Substitution on Activated Fluoroarenes

| Nucleophile | Reagents and Conditions | Potential Product | Reference(s) |

|---|---|---|---|

| Amines | Amine, Base (e.g., TEA), Solvent (e.g., EtOH), Reflux | 4- or 6-Amino-substituted derivative | acs.org |

| Alkoxides | Alcohol, Base (e.g., NaOH), rt | 4- or 6-Alkoxy-substituted derivative | acs.org |

| Thiolates | Thiol, Base (e.g., NaH), Solvent (e.g., DMF) | 4- or 6-Thioether-substituted derivative | google.com |

| Azoles | Azole, Organic photocatalyst, Light | 4- or 6-Azolyl-substituted derivative | dtu.dk |

Library Synthesis and Diversification Strategies for Structure-Activity Relationship (SAR) Studies.

The development of a library of derivatives from a common scaffold is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). nih.gov The this compound scaffold is well-suited for such diversification strategies.

Combinatorial and Parallel Synthesis: Solid-phase synthesis has been employed to create libraries of benzamidine-derived sulfonamides. nih.gov A similar approach could be envisioned for this compound, where the core is attached to a solid support, allowing for sequential modifications of the functional groups. For example, the amino group could be acylated with a diverse set of carboxylic acids, or the fluorine atoms could be displaced by a variety of nucleophiles in a parallel synthesis format.

SAR-Guided Derivatization: SAR studies on related benzamidine (B55565) and benzimidazole derivatives provide valuable insights for designing a focused library. researchgate.netnih.govresearchgate.net For instance, studies on substituted benzamidines as serine protease inhibitors have shown that the inhibitory activity is influenced by the hydrophobicity and electronic properties of the substituents. nih.gov In another study on N-substituted 4-(trifluoromethoxy)benzamidines, the nature of the substituent on the amidine nitrogen was found to be critical for activity at NMDA receptors. researchgate.net Based on such data, a library of this compound derivatives could be designed to systematically probe the effects of substituents at the primary amine, the imidamide nitrogen, and the aromatic ring to optimize biological activity for a specific target. For example, introducing different aryl or alkyl groups at the imidamide nitrogen or varying the acyl group on the primary amine can modulate the compound's lipophilicity, hydrogen bonding capacity, and steric profile, all of which are critical determinants of biological activity.

Mechanistic Studies on Molecular Interactions of 2 Amino 4,6 Difluorobenzimidamide

Characterization of Non-Covalent Binding Interactions with Biomolecular Models: A Theoretical Focus

Non-covalent interactions are fundamental to the processes of molecular recognition and the formation of stable, high-dimensional supramolecular structures. rsc.orgsemanticscholar.org The binding of a ligand, such as 2-Amino-4,6-difluorobenzimidamide, to a biological target is governed by a complex interplay of these forces, including hydrogen bonds, π-π stacking, hydrophobic interactions, and halogen bonds. Theoretical and computational models are crucial tools for dissecting these interactions at an atomic level. rsc.orgsemanticscholar.org

Hydrogen bonds are highly directional interactions critical for molecular recognition and are a constant contributor to the solid-state structures of related amino-pyrimidine compounds. dovepress.comresearchgate.net The this compound molecule possesses multiple hydrogen bond donor and acceptor sites. The primary amino group (-NH2) and the imidamide moiety (-C(=NH)NH2) serve as potent hydrogen bond donors. The nitrogen atoms of the benzimidazole (B57391) ring and the electronegative fluorine atoms can act as hydrogen bond acceptors.

Theoretical studies on structurally similar molecules, such as 2-aminopyrimidine (B69317) derivatives, reveal common hydrogen bonding patterns or motifs. nih.govrug.nl One of the most prevalent is the R²₂(8) graph-set motif, where a pair of N—H···O or N—H···N hydrogen bonds forms a stable eight-membered ring. nih.govrug.nlmdpi.com In the context of biomolecular interactions, the amino and imidamide groups of this compound can form such motifs with the carboxylate or amide side chains of amino acids like aspartate, glutamate, asparagine, and glutamine within a protein's binding site. rug.nl These planar, ring-based interactions significantly contribute to the stability and specificity of the ligand-receptor complex.

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Donor/Acceptor Group in Compound | Potential Partner in Biomolecule | Common Motif |

| Amino Group (-NH₂) | Carboxylate (Asp, Glu), Amide (Asn, Gln) | R²₂(8) |

| Imidamide Group (-C(=NH)NH₂) | Carboxylate (Asp, Glu), Backbone Carbonyl | R²₂(8), R²₂(9) |

| Ring Nitrogen | Hydroxyl (Ser, Thr), Amide (Asn, Gln) | Single Point |

| Fluorine Atom | Amide N-H | Weak Single Point |

Pi-pi (π-π) stacking is a non-covalent interaction between aromatic rings that is essential for stabilizing protein and DNA structures and for molecular recognition. mdpi.comnih.govnih.gov The benzimidazole core of this compound is an aromatic system capable of engaging in these interactions. The geometry of π-π interactions can vary, with common arrangements being face-to-face or offset stacking. mdpi.com Offset stacking, where the rings are partially overlapped, is often energetically favorable and is crucial in DNA base stacking. mdpi.comnih.gov

Within a protein binding pocket, the aromatic ring of the compound can stack with the side chains of aromatic amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.gov These interactions, driven by a combination of van der Waals forces and electrostatic effects, help to correctly orient and anchor the ligand. mdpi.com

Furthermore, the difluorinated benzene (B151609) ring contributes significantly to the molecule's hydrophobic character. Hydrophobic interactions, which involve the entropically favorable release of water molecules from nonpolar surfaces, are a major driving force for ligand binding. mdpi.com The fluorine atoms, while electronegative, can enhance hydrophobicity. mdpi.com The compound's ability to engage in both π-π stacking and broader hydrophobic interactions allows it to bind effectively within nonpolar cavities of target proteins.

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophile (a halogen bond acceptor). rsc.orgwhiterose.ac.ukresearchgate.net This phenomenon arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) opposite the covalent bond. nih.gov

The strength of a halogen bond generally increases with the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing power of the moiety it is attached to. dovepress.comnih.gov While fluorine is the least polarizable halogen, the presence of two fluorine atoms on the electron-withdrawing benzimidazole ring in this compound can still facilitate weak halogen bonds. dovepress.com These interactions can occur with Lewis basic sites in a protein, such as backbone carbonyl oxygen atoms or the side chains of serine, threonine, or aspartate. nih.govd-nb.info Although weaker than other non-covalent forces, halogen bonds are highly directional and can play a crucial role in determining binding specificity and have been engineered to direct molecular conformation. rsc.orgwhiterose.ac.uknih.gov

Computational Prediction of Target Binding Profiles and Selectivity, drawing from studies on ABL1 kinase and Adenosine (B11128) Receptors

Computational methods such as molecular docking and alchemical free-energy calculations are powerful tools for predicting the binding affinity and selectivity of small molecules against biological targets. nih.govnih.gov These approaches can rationalize differential TKI sensitivity and identify key determinants of ligand selectivity. nih.govmdpi.com

For this compound, binding profiles can be predicted for key cancer and inflammatory targets like ABL1 kinase and adenosine receptors by drawing upon studies of structurally related compounds. nih.govnih.gov Molecular docking studies on similar 2-amino-4,6-diarylpyrimidines have shown potent inhibition of the ABL1 tyrosine kinase. nih.gov These studies indicate that such compounds form stable hydrogen bonds and π-π linkages with crucial residues in the active site of the enzyme. nih.gov The stability of these predicted enzyme-ligand complexes is often confirmed using molecular dynamics simulations. nih.gov

Similarly, the interaction with adenosine receptors (ARs), a family of G-protein coupled receptors (A1, A2A, A2B, A3), can be modeled. nih.govnih.gov The high conservation of the orthosteric binding pocket among AR subtypes presents a challenge for designing selective ligands. nih.gov Computational models, often built using the crystal structure of the A₂AAR as a template, can explain the binding modes and subtype selectivity for diverse antagonists. nih.gov For a ligand like this compound, selectivity would be determined by subtle differences in the amino acid composition of the binding pockets across the four subtypes.

Table 2: Predicted Binding Profile for this compound at ABL1 Kinase (Based on data from analogous 2-amino-4,6-diarylpyrimidine inhibitors)

| Interacting Residue (ABL1) | Interaction Type | Predicted Role in Binding |

| Met318 (Hinge Region) | Hydrogen Bond | Anchors the ligand to the hinge region, a canonical interaction for many kinase inhibitors. nih.gov |

| Thr315 (Gatekeeper) | Hydrogen Bond | Key interaction for many Type II inhibitors, contributing to affinity. nih.gov |

| Asp381 (DFG Motif) | Hydrogen Bond | Stabilizes the "DFG-out" inactive conformation, characteristic of Type II inhibitors. nih.gov |

| Phe382 (DFG Motif) | π-π Stacking | Stacks with the aromatic core of the ligand, further stabilizing the DFG-out state. |

| Glu286 (αC-Helix) | Hydrogen Bond | Interacts with the ligand to stabilize the inactive kinase conformation. nih.gov |

Table 3: Predicted Binding Profile for this compound at Adenosine Receptors (Based on data from analogous aminopyridine and pyrimidine (B1678525) ligands)

| Interacting Residue (ARs) | Interaction Type | Predicted Role in Binding & Selectivity |

| Asn (Transmembrane Helix 6) | Hydrogen Bond | Forms a crucial bidentate hydrogen bond with the exocyclic amino group, key for affinity in A1 and A2A. |

| Phe (Transmembrane Helix 5) | π-π Stacking | Interacts with the aromatic core of the ligand, a conserved feature across subtypes. |

| His (Extracellular Loop 3) | Steric/Electrostatic | Substitutions at this position (e.g., His in A2A vs. Asn in A2B) can be a major determinant of selectivity. nih.gov |

| Ser/Thr (Transmembrane Helix 7) | Hydrogen Bond | Can form hydrogen bonds with the ligand, contributing to affinity. |

| Leu/Lys (Extracellular opening) | Hydrophobic/Electrostatic | A key substitution (L in A2A vs. K in A2B) at the pocket entrance influences ligand entry and selectivity. nih.gov |

Mechanistic Insights into Enzyme-Ligand Interactions via computational modeling

Computational modeling provides profound mechanistic insights into the dynamic process of enzyme-ligand binding, moving beyond the static "lock and key" model. openreview.netmdpi.com Techniques like molecular docking predict the most likely binding pose of a ligand in a protein's active site and estimate the binding affinity using scoring functions. researchgate.netmdpi.com For this compound, docking into models of ABL1 kinase or adenosine receptors would reveal its preferred orientation and the primary intermolecular contacts it establishes. nih.govnih.gov

Molecular dynamics (MD) simulations offer a more dynamic view, simulating the movement of every atom in the enzyme-ligand complex over time. researchgate.netwhiterose.ac.uk MD simulations can validate the stability of a docked pose and reveal how the protein and ligand adapt to each other, a concept known as "induced fit". whiterose.ac.uknih.gov These simulations can show, for instance, how the binding of a Type II inhibitor like this compound stabilizes the inactive "DFG-out" conformation of ABL1 kinase, providing a clear mechanistic basis for its inhibitory action. mdpi.com

Advanced Applications and Prospective Research Directions for 2 Amino 4,6 Difluorobenzimidamide

Exploration in Advanced Materials Science

There is no specific information available in the searched scientific literature regarding the integration of 2-Amino-4,6-difluorobenzimidamide into electronic or optical materials.

Integration into Electronic Materials

No research was found detailing the use or investigation of this compound in the field of organic electronics. This includes a lack of studies on its potential for aggregation-induced emission (AIE). The AIE phenomenon, where molecules become highly emissive upon aggregation, is a significant area of research for developing new display and sensing technologies. However, no studies have specifically linked this compound to this property.

Development as Optical Materials

Similarly, there is no available research on the development of this compound as an optical material, such as for use in fluorescent sensors. While related fluorinated and amino-functionalized aromatic compounds have been investigated for their fluorescence properties and sensing capabilities, this specific molecule has not been the subject of such studies according to the available data.

Role as a Key Intermediate in Complex Chemical Synthesis

The role of this compound as a key intermediate in the synthesis of more complex molecules is not well-documented in the available literature. While its structure suggests it could serve as a building block in organic synthesis, specific examples of its application in multi-step syntheses of complex targets are not provided in the searched results.

Chemoinformatic and QSAR Modeling for Predictive Design

No chemoinformatic or Quantitative Structure-Activity Relationship (QSAR) modeling studies specifically involving this compound were found. QSAR models are computational tools used to predict the biological activity or other properties of chemical compounds based on their structure, which can accelerate the discovery and design of new molecules. The absence of such studies indicates a lack of data on the biological or chemical activities of this compound to build such models.

Future Methodological Advancements in Synthesis and Characterization

There is no information on future or advanced methodological developments specifically for the synthesis and characterization of this compound. Standard synthetic and characterization methods can be inferred from general organic chemistry principles, but dedicated research to improve these processes for this specific compound is not apparent.

Uncharted Reactivity Profiles and Novel Transformation Pathways

The reactivity profile of this compound remains largely unexplored in the scientific literature. There are no studies detailing its novel transformation pathways or its reactivity with various reagents to form new chemical entities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.